molecular formula C11H10Cl2N2O2 B2949069 2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351602-04-4

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2949069
CAS No.: 1351602-04-4
M. Wt: 273.11
InChI Key: ZONYIGNXQBMDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it valuable for studying biological processes and exploring new therapeutic avenues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-aminopyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide is used in a wide range of scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a valuable candidate for developing new therapeutic agents.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological Studies: Researchers use the compound to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound shares structural similarities but has different functional groups, leading to distinct biological activities.

    Fluorinated Pyridines: These compounds have similar aromatic structures but differ in their halogen substituents, affecting their reactivity and applications.

Uniqueness

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound for scientific research.

Properties

IUPAC Name

2,5-dichloro-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c12-6-1-2-9(13)8(3-6)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYIGNXQBMDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.